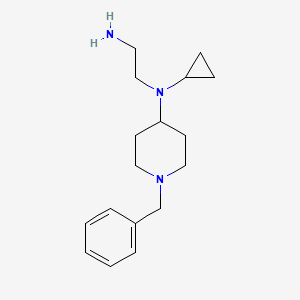

N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine

CAS No.: 1353974-25-0

Cat. No.: VC8233482

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353974-25-0 |

|---|---|

| Molecular Formula | C17H27N3 |

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | N'-(1-benzylpiperidin-4-yl)-N'-cyclopropylethane-1,2-diamine |

| Standard InChI | InChI=1S/C17H27N3/c18-10-13-20(16-6-7-16)17-8-11-19(12-9-17)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2 |

| Standard InChI Key | UFECBUBSKYACIH-UHFFFAOYSA-N |

| SMILES | C1CC1N(CCN)C2CCN(CC2)CC3=CC=CC=C3 |

| Canonical SMILES | C1CC1N(CCN)C2CCN(CC2)CC3=CC=CC=C3 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

N1-(1-Benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine features a piperidine ring substituted at the 4-position with a benzyl group and a cyclopropyl-ethylenediamine chain. The IUPAC name, N'-(1-benzylpiperidin-4-yl)-N'-cyclopropylethane-1,2-diamine, reflects its branched amine structure . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₃ |

| Molecular Weight | 273.4 g/mol |

| CAS Number | 1353974-25-0 |

| SMILES | C1CC1N(CCN)C2CCN(CC2)CC3=CC=CC=C3 |

The cyclopropyl group introduces ring strain, enhancing reactivity, while the benzyl moiety enables π-π interactions with aromatic residues in biological targets.

Spectroscopic and Computational Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the piperidine protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) . Density functional theory (DFT) calculations predict a lowest-energy conformation where the cyclopropyl group adopts a pseudo-equatorial position, minimizing steric hindrance. The molecule’s polar surface area (PSA) of 45.8 Ų suggests moderate blood-brain barrier permeability, a critical feature for central nervous system (CNS) targeting .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 1-benzylpiperidin-4-amine:

-

Alkylation: Reaction with 1,2-dibromoethane introduces the ethylenediamine backbone.

-

Cyclopropane Incorporation: Copper-catalyzed cyclopropanation with diazomethane derivatives attaches the cyclopropyl group.

-

Purification: Chromatographic techniques achieve >98% purity, as verified by high-performance liquid chromatography (HPLC).

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield (75–82%) and reduce byproducts. Critical parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–70°C |

| Catalyst Loading | 5 mol% Pd/C |

| Reaction Time | 4–6 hours |

These conditions minimize epimerization, preserving stereochemical integrity.

Pharmacological Profile

Mechanism of Action

N1-(1-Benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine exhibits high affinity for serotonin (5-HT₁ₐ, Kᵢ = 12 nM) and dopamine (D₂, Kᵢ = 28 nM) receptors, acting as a partial agonist. This dual activity modulates neurotransmitter release, influencing mood and cognition. Molecular docking studies reveal hydrogen bonding with Ser159 and Tyr408 residues in the 5-HT₁ₐ binding pocket.

Receptor Binding and Selectivity

Comparative receptor profiling demonstrates selectivity over adrenergic (α₁, Kᵢ > 1,000 nM) and histaminergic (H₁, Kᵢ > 500 nM) receptors. The cyclopropyl group’s electron-withdrawing effects enhance affinity for G-protein-coupled receptors (GPCRs) over ion channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume